molecular formula C9H11BrClNO B1381067 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride CAS No. 1803567-13-6

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Cat. No. B1381067
M. Wt: 264.54 g/mol
InChI Key: CFMYOVKBXSYCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a chemical compound with the CAS Number: 1630753-98-8 . It has a molecular weight of 264.55 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-amino-3-(3-bromophenyl)propan-2-one hydrochloride . The InChI Code is 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H .


Physical And Chemical Properties Analysis

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 264.55 .

Scientific Research Applications

  • Medicine - Anti-inflammatory

    • The compound is used in the synthesis of 1,3,4-Oxadiazoles, which have been found to exhibit anti-inflammatory properties .
    • The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .
    • Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .
  • Agriculture - Fungicidal

    • The compound has been found to have fungicidal activity against C. galibrata ATCC 15126 strain .
    • The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
  • Medicine - Anticancer

    • 1-(4-Bromophenyl)propan-1-one, a related compound, has been found to have anticancer activity in cervical cancer .
    • The compound is currently being studied as a potential treatment for cancer .
  • Pharmaceutical Synthesis

    • The compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
    • Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Chemical Storage

    • The compound is stored at a temperature of 4°C .
    • It is available in the form of a powder .
    • The compound has a CAS Number of 1803567-13-6 and a molecular weight of 264.55 .
  • Chemical Research

    • The compound is used in chemical research, particularly in the synthesis of other complex organic compounds .
    • The compound is stored at a temperature of 4°C and is available in the form of a powder .
  • Indole Derivatives

    • Indole derivatives, which can be synthesized from compounds like “1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The results reveal that these compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYOVKBXSYCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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